Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2

Overview

Description

“Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2” is a modified synthetic derivative of alpha-melanocyte-stimulating hormone . It is used to treat sexual dysfunction in men and women .

Synthesis Analysis

The synthesis of this peptide has been achieved using the Ajiphase® methodology . This method combines the advantages of liquid-phase and solid-phase methods . The efficiency of this method was checked by synthesizing the oncological peptides Melanotan II and YSL amide .

Molecular Structure Analysis

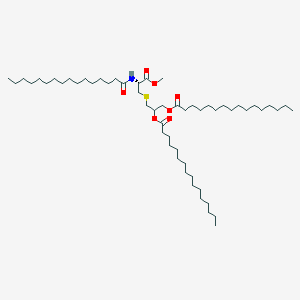

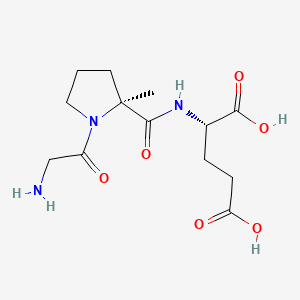

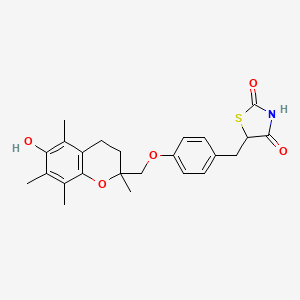

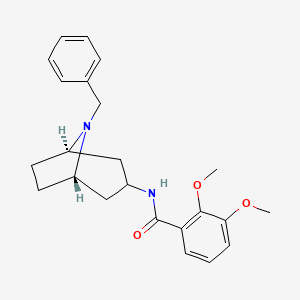

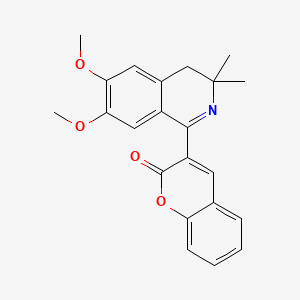

The molecular structure of this peptide is complex, with a molecular formula of C54H69N11O10 . It contains several amino acids, including Nle (norleucine), Asp (aspartic acid), His (histidine), D-2Nal (2-naphthylalanine), Arg (arginine), Trp (tryptophan), and Lys (lysine) .

Chemical Reactions Analysis

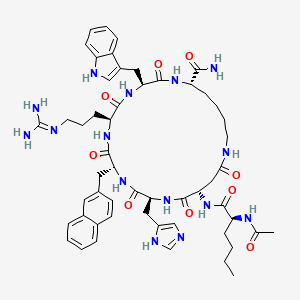

The peptide has been used in the development of radiolabeled alpha-MSH analogs for melanoma detection . It has been conjugated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and radiolabeled with 64Cu for this purpose .

Physical And Chemical Properties Analysis

The peptide has a molecular weight of 1032.2 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 8 hydrogen bond donor count and 11 hydrogen bond acceptor count .

Scientific Research Applications

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has been studied in both in vivo and in vitro research applications. In vivo research studies have used this compound to investigate its effects on a variety of biological processes, including cell signaling, gene expression, and neurotransmission. In vitro studies have used this compound to investigate its effects on cell proliferation, cell differentiation, and apoptosis.

Mechanism of Action

Target of Action

The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .

Mode of Action

PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .

Biochemical Pathways

The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .

Pharmacokinetics

It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .

Result of Action

The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .

Action Environment

Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .

Biological Activity

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has been shown to have a variety of biological activities. In vivo studies have demonstrated that the peptide has anti-inflammatory, anti-apoptotic, and anti-cancer effects. In vitro studies have demonstrated that the peptide has the ability to modulate cell proliferation, cell differentiation, and apoptosis.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro studies. In vivo studies have demonstrated that the peptide has the ability to modulate the activity of various enzymes, including protein kinases, phosphatases, and proteases. In vitro studies have demonstrated that the peptide has the ability to modulate the activity of various transcription factors, including NF-κB, AP-1, and STAT3.

Advantages and Limitations for Lab Experiments

The use of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 in laboratory experiments has several advantages and limitations. One of the advantages is that the peptide is stable and can be easily synthesized and purified. However, the peptide is not very soluble in water, which can make it difficult to work with in laboratory experiments. Additionally, the peptide has a relatively short half-life, which can limit its use in some experiments.

Future Directions

For research include investigating the peptide’s potential as an anti-cancer agent, exploring its ability to modulate cell signaling pathways, and studying its effects on various diseases and disorders. Additionally, researchers are investigating the potential of using Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 as a drug delivery vehicle, as well as its potential for use in gene therapy. Finally, researchers are exploring the potential of using this compound as a biomarker for various diseases and disorders.

properties

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60)/t39-,40-,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYWLZFXFKFWKL-XOJVSUSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H71N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.